molecular formula C17H15F3N6 B2397103 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline CAS No. 2380167-13-3

2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline

Cat. No.: B2397103
CAS No.: 2380167-13-3
M. Wt: 360.344
InChI Key: ZYSRKJTYNXGUBM-UHFFFAOYSA-N
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Description

2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The incorporation of a trifluoromethyl group and a pyridazinyl moiety into the quinoxaline structure enhances its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and disease progression . The trifluoromethyl group enhances the compound’s binding affinity to these targets, increasing its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is unique due to its combined structural features, which confer enhanced biological activity and specificity. The presence of the trifluoromethyl group further distinguishes it from other compounds, providing increased stability and binding affinity to molecular targets .

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6/c18-17(19,20)14-5-6-15(24-23-14)25-7-9-26(10-8-25)16-11-21-12-3-1-2-4-13(12)22-16/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSRKJTYNXGUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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